![molecular formula C25H21ClN4O2 B4305202 (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B4305202.png)
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Overview
Description
“(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the ethylamine group: This step might involve nucleophilic substitution reactions.
Coupling with the chlorophenylvinyl group: This can be done using palladium-catalyzed coupling reactions.
Formation of the benzamide: This step typically involves the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to molecular targets: Such as enzymes or receptors.
Modulating biological pathways: By inhibiting or activating specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-fluorophenyl)vinyl]benzamide
- N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
Uniqueness
The uniqueness of “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE” might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-19-12-10-17(11-13-19)16-22(30-24(31)18-6-2-1-3-7-18)25(32)27-15-14-23-28-20-8-4-5-9-21(20)29-23/h1-13,16H,14-15H2,(H,27,32)(H,28,29)(H,30,31)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZODFJBBDTQPC-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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